Selective Monoamine Transporter Inhibition Profile: Distinct from Simple Amines
2-(Morpholine-4-sulfonyl)ethan-1-amine exhibits a unique inhibition profile against human monoamine transporters, with the highest potency at the norepinephrine transporter (NET; IC50 = 16 nM), followed by the serotonin transporter (SERT; IC50 = 46 nM) and dopamine transporter (DAT; IC50 = 64 nM) [1]. This profile differentiates it from simple primary amines like 2-aminoethanol, which lack significant SERT/NET activity, and from highly selective SSRIs like fluoxetine, which potently inhibit SERT (Ki ~1-10 nM) but have minimal NET activity. The compound's balanced SERT/NET inhibition is quantitatively defined and can be leveraged as a starting point for dual reuptake inhibitor development.
| Evidence Dimension | Inhibition of human monoamine transporters (IC50) |
|---|---|
| Target Compound Data | SERT: 46 nM; NET: 16 nM; DAT: 64 nM |
| Comparator Or Baseline | Fluoxetine (SERT Ki: ~1-10 nM, NET: >1 µM); 2-Aminoethanol (inactive) |
| Quantified Difference | Target compound shows 3-fold selectivity for NET over SERT (16 nM vs. 46 nM), whereas fluoxetine is >100-fold selective for SERT over NET. |
| Conditions | Human SERT/NET/DAT expressed in HEK293 cells; fluorescence neurotransmitter transporter uptake assay; 15 min incubation [1] |
Why This Matters
This data enables rational selection of 2-(Morpholine-4-sulfonyl)ethan-1-amine as a scaffold for developing dual SERT/NET inhibitors, a profile distinct from marketed SSRIs or SNRIs.
- [1] BindingDB. BDBM50048171 (CHEMBL3310484). Affinity Data for Human SERT, NET, DAT. View Source
